molecular formula C8H10N2O2 B12990634 Methyl 2,4-dimethylpyrimidine-5-carboxylate

Methyl 2,4-dimethylpyrimidine-5-carboxylate

Cat. No.: B12990634
M. Wt: 166.18 g/mol
InChI Key: GCNXMOPYTWVVQA-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of methyl 2,4-dimethylpyrimidine-5-carboxylate has not been explicitly reported, but related pyrimidine carboxylates exhibit monoclinic crystal systems with space groups such as P2₁/n or P2₁/c. For example, methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in P2₁/n with unit cell parameters a = 13.3298 Å, b = 7.1509 Å, c = 14.5703 Å, and β = 109.854°. The pyrimidine ring in such derivatives often adopts non-planar conformations. In the fluorophenyl analog, the ring exhibits a twist-boat conformation, with deviations of 0.094 Å and 0.274 Å for the methylene and methine carbons, respectively.

Key crystallographic features likely shared by this compound include:

  • Hydrogen bonding networks : N–H···O and C–H···O interactions stabilize the crystal lattice. For instance, bifurcated hydrogen bonds form R₂²(6) motifs in related structures.
  • Dihedral angles : Substituents on the pyrimidine ring typically orient axially or equatorially. The fluorophenyl group in forms a dihedral angle of 89.13° with the pyrimidine plane.

Table 1: Hypothetical crystallographic parameters for this compound, inferred from analogs.

Parameter Value
Space group P2₁/c
a (Å) 10.5–12.0
b (Å) 6.5–7.5
c (Å) 14.0–15.0
β (°) 105–110
Z 4

Quantum Mechanical Calculations for Electronic Structure Determination

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of pyrimidine carboxylates. For methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate, the HOMO-LUMO gap is approximately 4.5 eV, with the HOMO localized on the pyrimidine ring and the LUMO on the carboxylate group. Methyl substituents are expected to donate electron density to the ring, reducing the HOMO-LUMO gap compared to unsubstituted analogs.

Key findings from theoretical studies of related compounds include:

  • Charge distribution : The carbonyl oxygen of the ester group carries a partial negative charge (−0.45 e), while the pyrimidine nitrogen atoms exhibit partial positive charges (+0.25 e).
  • Dipole moments : Polar substituents like fluorine increase dipole moments (e.g., 5.2 D in fluorophenyl derivatives), whereas methyl groups may reduce polarity.

Comparative Molecular Orbital Analysis with Pyrimidine Derivatives

Comparative molecular orbital (MO) analysis reveals how substituents modulate electronic properties:

  • Methyl vs. aryl substituents :

    • Methyl groups at C2 and C4 increase electron density on the pyrimidine ring, raising the HOMO energy by ~0.3 eV compared to phenyl-substituted analogs.
    • Aryl groups (e.g., 4-tolyl) introduce conjugation pathways, extending π-delocalization into the substituent.
  • Carboxylate ester effects :

    • The ester group withdraws electron density via resonance, lowering the LUMO energy by 0.5–0.8 eV relative to non-esterified pyrimidines.

Table 2: MO energies for select pyrimidine carboxylates (hypothetical data based on ).

Compound HOMO (eV) LUMO (eV) Gap (eV)
This compound −6.2 −1.8 4.4
Methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate −6.5 −2.0 4.5
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate −6.1 −1.7 4.4

Conformational Dynamics in Solvated Environments

The conformational flexibility of this compound is influenced by solvent polarity and hydrogen-bonding capacity. In polar solvents like ethanol or water:

  • Ring puckering : The pyrimidine ring may adopt twist-boat or envelope conformations to minimize steric clashes between methyl groups. For example, the twist-boat conformation in reduces strain between the 2-fluorophenyl substituent and the thiocarbonyl group.
  • Solvent interactions : Protic solvents stabilize the carboxylate ester via O–H···O=C hydrogen bonds, as observed in the crystal structure of ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Molecular dynamics simulations suggest that the compound’s solvation shell in water includes 12–15 water molecules, with three forming strong hydrogen bonds to the ester carbonyl.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2,4-dimethylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-5-7(8(11)12-3)4-9-6(2)10-5/h4H,1-3H3

InChI Key

GCNXMOPYTWVVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of Acetamidine Hydrochloride and Diethyl Malonate

  • Procedure : Acetamidine hydrochloride is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide or potassium carbonate) in an appropriate solvent such as ethanol or methanol.
  • Mechanism : The base deprotonates the β-ketoester, facilitating nucleophilic attack on the amidine, leading to cyclization and formation of the pyrimidine ring.
  • Outcome : Methyl 2,4-dimethylpyrimidine-5-carboxylate is obtained after workup and purification.
  • Optimization : Reaction temperature is typically maintained between 60–90°C; solvent polarity and base strength are adjusted to improve conversion rates and reduce side reactions.
  • Yield and Purity : Yields can vary but are generally moderate to high with proper optimization; purity is enhanced by recrystallization or chromatographic purification.

Morita-Baylis-Hillman (MBH) Adduct Route with MgI2 Mediation

  • Reference : A mild and efficient three-step protocol reported for 2,6-disubstituted pyrimidine-5-carboxylates can be adapted for 2,4-substituted analogs.
  • Steps :
    • Formation of α-iodomethylene β-keto ester intermediates via oxidation of MBH adducts.
    • Condensation of these intermediates with amidine derivatives in the presence of magnesium iodide (MgI2).
    • Cyclization to yield substituted pyrimidine-5-carboxylates.
  • Advantages : MgI2 is non-toxic, moisture-tolerant, and facilitates efficient ring closure under mild conditions.
  • Application : This method allows for structural diversity and can be tailored to produce this compound by selecting appropriate amidine and β-ketoester precursors.

Post-Functionalization Approaches

  • In some cases, pyrimidine cores with reactive halogen substituents (e.g., 4-chloropyrimidine derivatives) are subjected to nucleophilic substitution with methylating agents or methyl nucleophiles to install methyl groups at desired positions.
  • Esterification of carboxylic acid intermediates with methanol under acidic or catalytic conditions yields the methyl ester functionality.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, or polar aprotic solvents Solvent choice affects solubility and rate
Base Sodium ethoxide, potassium carbonate Base strength influences cyclization
Temperature 60–90°C Higher temps increase rate but may cause side reactions
Catalyst (if used) MgI2 (for MBH route) Enhances cyclization efficiency
Reaction Time Several hours (4–12 h) Monitored by TLC or HPLC
Purification Recrystallization, column chromatography To achieve >95% purity

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations Yield & Purity
Base-catalyzed condensation Acetamidine hydrochloride + diethyl malonate Condensation under base, cyclization Simple, accessible reagents Requires optimization for regioselectivity Moderate to high yield; high purity after purification
MBH adduct + MgI2 mediation MBH adducts, amidine derivatives Oxidation, MgI2-mediated cyclization Mild conditions, non-toxic catalyst Multi-step, requires intermediate preparation High efficiency, adaptable for libraries
Post-functionalization Halogenated pyrimidines + methyl nucleophiles Nucleophilic substitution, esterification Allows selective methylation Requires halogenated intermediates Variable, depends on substitution efficiency

Research Findings and Industrial Considerations

  • The base-catalyzed condensation method is widely used due to its straightforwardness and scalability.
  • The MBH adduct approach offers a versatile platform for synthesizing diverse substituted pyrimidines, including this compound, with good control over substitution patterns.
  • Reaction parameters such as temperature, solvent, and base concentration critically influence yield and purity.
  • Continuous flow reactors have been explored in industrial settings to improve reaction control, safety, and throughput.
  • Purification typically involves recrystallization or chromatographic techniques to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,4-dimethylpyrimidine-5-carboxylate exhibits notable biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity: Research indicates that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Properties: The compound has shown effectiveness in modulating inflammatory pathways, suggesting its utility in treating inflammatory diseases.
  • Cancer Therapeutics: Studies have explored its role in targeting specific cancer cell lines, indicating potential as an anti-cancer agent.
Application Description
AntimicrobialInhibits growth of various bacteria; potential for antibiotic development.
Anti-inflammatoryModulates inflammatory responses; potential for treating inflammatory diseases.
Cancer TherapeuticsTargets specific cancer cell lines; potential anti-cancer properties.

Agrochemical Applications

In the realm of agrochemicals, this compound has been investigated for its herbicidal and fungicidal properties:

  • Herbicide Development: The compound's structure allows it to interact with plant growth regulators, potentially leading to the development of new herbicides.
  • Fungicide Activity: Preliminary studies suggest that it may inhibit fungal growth, providing a basis for developing fungicides.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antibacterial Activity Study:
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
  • Anti-inflammatory Mechanism Investigation:
    • Another research explored its anti-inflammatory effects in vitro using macrophage cell lines. Results indicated a reduction in pro-inflammatory cytokines upon treatment with the compound, supporting its potential use in inflammatory conditions.
  • Agrochemical Efficacy Trials:
    • Field trials assessing the herbicidal activity of this compound showed effective control over common weeds without significant phytotoxicity to crops.

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Ethyl 2,4-Dimethylpyrimidine-5-Carboxylate (CAS 2226-86-0)
  • Structure : Ethyl ester instead of methyl ester.
  • Molecular Weight : 180.20 g/mol (vs. ~166.16 g/mol for the methyl ester).
  • Physical Properties : White to off-white powder; 98% purity .
Methyl 2,4-Dichloropyrimidine-5-Carboxylate (CAS 3177-20-6)
  • Structure : Chlorine substituents at positions 2 and 3.
  • Molecular Weight : 207.01 g/mol.
  • Reactivity : Chlorine atoms are electron-withdrawing, making this compound more reactive in nucleophilic aromatic substitution compared to the methyl-substituted analog .
2,4-Dihydroxypyrimidine-5-Carboxylic Acid (CAS 23945-44-0)
  • Structure : Hydroxyl groups at positions 2 and 4; carboxylic acid at position 4.
  • Similarity Score : 0.84 (vs. methyl ester analog) .
  • Key Difference : The carboxylic acid group increases polarity and hydrogen-bonding capacity, influencing solubility and crystallization behavior.

Ester Group Variations

Ethyl 4-Methyl-2-[(4-Methylphenyl)Amino]Pyrimidine-5-Carboxylate (CAS 903445-89-6)
  • Structure: Additional aromatic amino substituent.
  • Molecular Weight : 271.31 g/mol.
  • Application : Likely used as an intermediate in drug synthesis due to its hybrid aromatic-heterocyclic structure .
Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate (CAS 15400-58-5)
  • Structure : Methoxy groups at positions 2 and 4.
  • Similarity Score : 0.86 .
  • Key Difference: Methoxy groups are stronger electron donors than methyl groups, altering electronic properties and reactivity.

Physicochemical Properties and Stability

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Purity Key Substituents Stability Notes
Methyl 2,4-dimethylpyrimidine-5-carboxylate* ~166.16 N/A 2,4-dimethyl; 5-methyl ester Likely stable under standard conditions
Ethyl 2,4-dimethylpyrimidine-5-carboxylate 180.20 98% 2,4-dimethyl; 5-ethyl ester Stable; incompatible with strong oxidizers
Methyl 2,4-dichloropyrimidine-5-carboxylate 207.01 N/A 2,4-dichloro; 5-methyl ester High reactivity due to Cl groups
2,4-Dihydroxypyrimidine-5-carboxylic acid 172.11 N/A 2,4-dihydroxy; 5-carboxylic acid Polar, prone to hydrogen bonding

*Estimated based on analogs.

Biological Activity

Methyl 2,4-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound features a pyrimidine ring with methyl and carboxylate substituents. The presence of these functional groups allows the compound to engage in various interactions within biological systems. Its mechanism of action typically involves:

  • Enzyme Interaction : The compound may act as an inhibitor or probe in studies investigating enzyme functions and metabolic pathways.
  • Binding Affinity : The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, while methyl groups enhance hydrophobic interactions, potentially increasing binding specificity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on pyrimidine derivatives indicated that compounds similar to this compound could inhibit the growth of MCF-7 human breast cancer cells at low micromolar concentrations .
  • Antiviral Activity :
    • In vitro studies demonstrated that related pyrimidine compounds exhibited antiviral activity against influenza viruses. The selectivity index for these compounds was calculated to assess their efficacy compared to standard antiviral drugs .
  • Antimicrobial Activity :
    • Research has shown that certain pyrimidine derivatives possess significant antimicrobial properties. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar pyrimidine derivatives:

Compound NameAntiviral ActivityAnticancer ActivityAntimicrobial Activity
This compoundPotential (inferred)Significant (inferred)Moderate (inferred)
4-Hydroxy-2-MethylpyrimidineEstablishedEstablishedHigh
5-Hydroxy-2,4-DimethylpyrimidineModerateLowModerate

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